molecular formula C14H12N2O4 B11795019 Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate CAS No. 1706445-80-8

Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11795019
CAS No.: 1706445-80-8
M. Wt: 272.26 g/mol
InChI Key: XZBOQRRNBUJMRW-UHFFFAOYSA-N
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Description

Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an allyl group, a nitrophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification. Common catalysts include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate depends on its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The allyl group can undergo metabolic activation, leading to the formation of reactive species that can modify cellular components.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1H-pyrrole-2-carboxylic acid: Lacks the allyl group but shares the nitrophenyl and pyrrole moieties.

    Allyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate: Similar structure but with an amino group instead of a nitro group.

    1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Contains an aldehyde group instead of the carboxylate ester.

Uniqueness

Allyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is unique due to the combination of the allyl, nitrophenyl, and pyrrole groups in a single molecule. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

1706445-80-8

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

prop-2-enyl 1-(4-nitrophenyl)pyrrole-2-carboxylate

InChI

InChI=1S/C14H12N2O4/c1-2-10-20-14(17)13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2-9H,1,10H2

InChI Key

XZBOQRRNBUJMRW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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